2-Bromo-6-cyano-4-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-5(11(14)15)1-4(3-10)7(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKYVSKFCFJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Isomer: 2-Bromo-6-cyano-3-nitrobenzoic Acid
- CAS : 1807029-44-2
- Molecular Formula : C₈H₃BrN₂O₄ (identical to the 4-nitro isomer)
- Key Difference : The nitro group is at position 3 instead of 4.
- Steric hindrance between the nitro and cyano groups may differ, influencing reactivity in cross-coupling reactions .
Methyl-Substituted Analog: 2-Bromo-6-methyl-4-nitrobenzoic Acid
- CAS : 16426-64-5
- Molecular Formula: C₈H₆BrNO₄
- Key Difference: The cyano group (CN) is replaced by a methyl group (CH₃).
- Impact: The methyl group is electron-donating, counteracting the electron-withdrawing effects of Br and NO₂. This increases the compound’s solubility in non-polar solvents compared to the cyano derivative. Reduced steric bulk compared to CN may enhance reactivity in nucleophilic substitutions .
Ester Derivative: Methyl 4-bromo-3-nitrobenzoate
- CAS : 6307-83-1
- Molecular Formula: C₈H₆BrNO₄
- Key Difference : The carboxylic acid (-COOH) is replaced by a methyl ester (-COOCH₃).
- Impact :
Amino-Substituted Analog: 2-Amino-4-bromo-6-methylbenzoic Acid
- CAS : 206548-13-2
- Molecular Formula: C₈H₈BrNO₂
- Key Difference: Nitro (NO₂) and cyano (CN) groups are replaced by amino (NH₂) and methyl (CH₃).
- Impact: The amino group introduces basicity and hydrogen-bonding capacity, increasing solubility in polar solvents. Loss of electron-withdrawing groups (NO₂, CN) reduces aromatic ring deactivation, enhancing susceptibility to electrophilic substitution .
Comparative Data Table
Preparation Methods
Nitration of 4-Bromobenzoic Acid Followed by Cyanation
One common synthetic approach begins with 4-bromobenzoic acid, which undergoes nitration to introduce the nitro group at the 6-position. This nitration is typically performed using nitric acid under controlled temperature conditions to avoid over-nitration or side reactions. After nitration, the cyano group is introduced at the 2-position via nucleophilic substitution or Sandmeyer-type reactions, converting an amino precursor or diazonium salt into the nitrile.
- Reagents: Concentrated nitric acid for nitration; suitable cyanide sources or diazonium salts for cyanation.
- Conditions: Low temperature (0–5 °C) during nitration; inert atmosphere often preferred to prevent side reactions.
- Outcome: Formation of 2-bromo-6-cyano-4-nitrobenzoic acid with good regioselectivity and yield.
Multi-step Bromination, Nitration, and Cyanation Sequence
Another method involves the initial bromination of a cyano-substituted benzoic acid or aniline derivative, followed by nitration. For example, starting from o-cyano-p-nitroaniline, bromination is achieved in sulfuric acid medium using bromine or bromide salts with an oxidant, then the intermediate is diazotized and converted to the target compound.
- Bromination: Performed in concentrated sulfuric acid (10–98% mass percent) with bromine or bromide salts (e.g., sodium bromide), often in the presence of oxidants like hydrogen peroxide or chlorine.
- Diazotization: The brominated intermediate is directly diazotized in the same reaction mixture using nitrosyl sulfuric acid or nitrite salts.
- Advantages: This method reduces the number of purification steps by combining bromination and diazotization, lowering energy consumption and waste generation.
- Reaction Parameters: Molar ratios of starting materials and reagents are carefully controlled, e.g., o-cyano-p-nitroaniline:sulfuric acid:bromine compound:oxidant:diazo reagent = 1:3.0–20.0:0.5–1.5:0.4–1.5:1.0–2.0; temperatures vary from 0 to 50 °C during bromination and 0 to 20 °C during diazotization.
Typical Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Nitration | 4-Bromobenzoic acid | HNO₃/H₂SO₄ | 0–5 °C | 4-Bromo-6-nitrobenzoic acid |
| 2 | Cyanation (Sandmeyer or nucleophilic substitution) | Amino or diazonium intermediate | NaCN or CuCN | Mild heating, inert atmosphere | 2-Cyano-4-bromo-6-nitrobenzoic acid |
| 3 | Bromination (if not initial) | o-Cyano-p-nitroaniline | Br₂ or NaBr + oxidant | 0–50 °C, sulfuric acid medium | This compound |
| 4 | Diazotization (optional) | Brominated intermediate | NaNO₂/H₂SO₄ or nitrosyl sulfuric acid | 0–20 °C | Diazotized product or final compound |
Detailed Research Findings and Analysis
- The nitration step requires careful temperature control to avoid over-nitration and ensure regioselectivity at the 6-position relative to the bromine substituent.
- Bromination in sulfuric acid with bromine or bromide salts is facilitated by oxidants such as hydrogen peroxide or chlorine, which improve the reaction rate and yield while minimizing side reactions.
- The direct diazotization of the brominated intermediate in the same reaction medium streamlines the process, reducing purification steps and environmental impact.
- The molar ratios of reactants and reaction temperatures significantly influence the yield and purity of the final compound. For example, maintaining bromination temperatures between 0–50 °C and diazotization at 0–20 °C optimizes product formation.
- The use of sulfuric acid concentration ranging from 10% to 98% mass percent allows tuning of reaction conditions for both bromination and diazotization steps.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Medium | Temperature Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nitration of 4-bromobenzoic acid followed by cyanation | 4-Bromobenzoic acid | HNO₃, NaCN or CuCN | Acidic (H₂SO₄) | 0–5 °C (nitration) | High regioselectivity | Multi-step, requires isolation of intermediates |
| Bromination and diazotization of o-cyano-p-nitroaniline in sulfuric acid | o-Cyano-p-nitroaniline | Br₂ or NaBr + oxidant, NaNO₂/H₂SO₄ | Concentrated H₂SO₄ (10–98%) | 0–50 °C (bromination), 0–20 °C (diazotization) | Streamlined process, less waste, energy efficient | Requires handling of strong acids and oxidants |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-bromo-6-cyano-4-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Bromination at the ortho position can be achieved using FeBr₃ or AlBr₃ as catalysts under anhydrous conditions . Subsequent nitration requires careful temperature control (0–5°C) to avoid over-nitration, with mixed HNO₃/H₂SO₄ systems providing optimal regioselectivity . Cyanidation via nucleophilic aromatic substitution (SNAr) demands electron-deficient aromatic rings, often facilitated by CuCN/KCN in polar aprotic solvents like DMF . Yield optimization hinges on stoichiometric ratios (e.g., Br₂:substrate at 1.2:1) and inert atmospheres to prevent side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) identifies impurities; retention times >15 min suggest aromatic byproducts .
- Spectroscopy :
- ¹H NMR : Expect a deshielded aromatic proton at δ 8.2–8.5 ppm (nitro group effect) and a singlet for the cyano group (δ 7.8–8.0 ppm) .
- IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 2230 cm⁻¹ (C≡N) confirm functional groups .
- Elemental Analysis : Deviations >0.3% from theoretical C/H/N/Br values indicate incomplete purification .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity data during nitration of bromo-cyano benzoic acid derivatives?
- Methodological Answer : Conflicting regioselectivity often stems from competing electronic effects (e.g., meta-directing nitro vs. para-directing cyano groups). Computational modeling (DFT at B3LYP/6-31G*) predicts dominant nitration sites by calculating partial charge distributions . Experimentally, low-temperature kinetic control favors nitration at the para position to the electron-withdrawing cyano group, while thermodynamic control at higher temperatures may shift to meta positions . Validate via X-ray crystallography (SHELXL refinement ) to resolve ambiguities.
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer : NMR/IR data may conflict with X-ray structures due to dynamic effects (e.g., rotational isomerism). For example, NMR might average signals from multiple conformers, whereas crystallography captures a static structure. Use variable-temperature NMR to identify coalescence points or employ 2D NOESY to detect spatial proximities inconsistent with the crystal lattice . Cross-validate with ORTEP-3 molecular graphics to visualize bond lengths/angles .
Q. What experimental designs mitigate crystallization challenges for X-ray diffraction studies?
- Methodological Answer : Poor crystallization is common due to polar functional groups. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to slow nucleation.
- Derivatization : Convert the carboxylic acid to a methyl ester to reduce polarity .
- Cocrystallization : Add a hydrogen-bond donor (e.g., thiourea) to stabilize lattice formation .
Q. How do substituent electronic effects influence the compound’s stability under thermal or photolytic conditions?
- Methodological Answer : The nitro group increases susceptibility to photodegradation via radical pathways. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products (e.g., denitration or cyano hydrolysis). Use UV-vis spectroscopy to monitor λmax shifts under controlled light exposure . Computational Fukui indices predict reactive sites for oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
